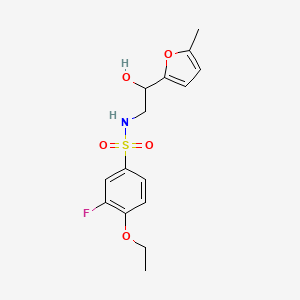

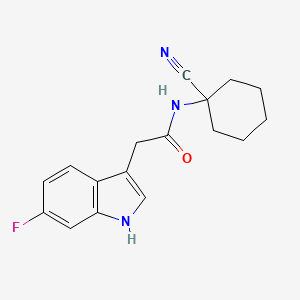

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For instance, the benzenesulfonamide group could participate in nucleophilic substitution reactions, while the furan ring could undergo electrophilic aromatic substitution. The hydroxyethyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the polar sulfonamide, hydroxyethyl, and ethoxy groups could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique

Photodynamic Therapy and Photosensitizers

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. This application is significant for treating cancer through photodynamic therapy, highlighting the importance of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Agents

Synthesis and evaluation of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown promising antiproliferative activities against various tumor cell lines, including breast cancer and neuroblastoma cell lines. This research suggests that xanthone benzenesulfonamide hybrid compounds could be developed into new lead anticancer agents, indicating the potential of benzenesulfonamide derivatives in cancer research (Motavallizadeh et al., 2014).

Fluorophores for Zinc(II) Detection

The study of zinc(II) specific fluorophores, including derivatives of benzenesulfonamide, has been crucial for intracellular Zn2+ detection. These fluorophores, when bound by Zn2+, exhibit strong fluorescence, which is essential for studying zinc's role within biological systems. Understanding the fluorescence characteristics and complexation behavior with Zn2+ of these compounds contributes to developing sensitive and selective probes for zinc, with implications for bioimaging and diagnostics (Kimber et al., 2001).

Enantioselective Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) represents a novel electrophilic fluorinating reagent, highlighting the utility of benzenesulfonamide derivatives in synthetic chemistry. NFBSI, as a sterically demanding analogue of popular fluorinating reagents, improves the enantioselectivity of products in fluorination reactions. This application is particularly relevant in the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals, agrochemicals, and materials science (Yasui et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO5S/c1-3-21-14-7-5-11(8-12(14)16)23(19,20)17-9-13(18)15-6-4-10(2)22-15/h4-8,13,17-18H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBCZNVOISRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)

![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)